molecular formula C16H11Cl2N3OS2 B2525854 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide CAS No. 393567-89-0

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide

Cat. No. B2525854
CAS RN: 393567-89-0
M. Wt: 396.3
InChI Key: DVMPAERKEJIGMC-UHFFFAOYSA-N
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Description

“N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide” is a benzamide derivative with a thiadiazole ring and a benzylsulfanyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. A benzylsulfanyl group consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a sulfur atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and benzylsulfanyl groups would likely contribute to the compound’s overall polarity, and the presence of the thiadiazole ring could introduce aromaticity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the nature of its functional groups. For instance, the amide group in benzamides is typically quite stable and unreactive, while the sulfur atom in the benzylsulfanyl group could potentially engage in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the stability of the thiadiazole ring could influence its thermal stability .

Scientific Research Applications

Synthesis Techniques

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide and related compounds have been synthesized through various techniques that focus on creating heterocyclic compounds with potential biological activities. For instance, the synthesis of N-benzimidoyl-S,S-dimethylsulfilimine demonstrated the formation of 1,2,4-oxadiazoles, indicating the versatility of thiadiazole derivatives in chemical synthesis (Fuchigami & Odo, 1977)(Fuchigami & Odo, 1977). Another example is the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing a general method for creating various drug-like molecules (Park et al., 2009)(Park et al., 2009).

Biological Activities

Research into the biological applications of thiadiazole derivatives has yielded promising results in various areas. Studies have found that compounds with a thiadiazole structure exhibit antimicrobial and antifungal activities, highlighting their potential as therapeutic agents. For example, certain thiadiazole compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019)(Sych et al., 2019). This indicates the broad-spectrum antimicrobial potential of thiadiazole derivatives.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for pharmaceutical compounds. Without specific information or research on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-12(13(18)8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMPAERKEJIGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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